molecular formula C10H11N B13599044 1-(1-Isocyanoethyl)-4-methylbenzene

1-(1-Isocyanoethyl)-4-methylbenzene

Katalognummer: B13599044
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: BTQLYQHAAVEAQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Isocyanoethyl)-4-methylbenzene is an organic compound that belongs to the class of isocyanides. Isocyanides are known for their unique chemical properties and versatility in synthetic chemistry. The presence of the isocyano group (-NC) in the molecule makes it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(1-Isocyanoethyl)-4-methylbenzene can be achieved through several methods. One common approach involves the formation of formamide from the initial amine, followed by dehydration using reagents such as phosphorus oxychloride (POCl3) or triphosgene. This method typically yields the desired product in moderate to high yields .

Another method involves a single-step reaction where 1-(1-adamantylethyl)amine is reacted with chloroform and potassium tert-butoxide (t-BuOK) in a dichloromethane/tert-butanol medium. This method has been reported to yield up to 92%, which is significantly higher compared to traditional methods .

Analyse Chemischer Reaktionen

1-(1-Isocyanoethyl)-4-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

The mechanism by which 1-(1-Isocyanoethyl)-4-methylbenzene exerts its effects involves the interaction of the isocyano group with various molecular targets. The isocyano group can act as a nucleophile, electrophile, or radical, participating in a wide range of chemical reactions. These interactions can lead to the formation of biologically active compounds that target specific pathways and molecular targets in cells .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C10H11N

Molekulargewicht

145.20 g/mol

IUPAC-Name

1-(1-isocyanoethyl)-4-methylbenzene

InChI

InChI=1S/C10H11N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-2H3

InChI-Schlüssel

BTQLYQHAAVEAQT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(C)[N+]#[C-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.